Methyl quinoline-7-carboxylate

Angiotensin-converting enzyme inhibition Cardiovascular pharmacology Hypertension

Unlike common 2-, 3-, or 4-carboxylate quinoline isomers, this 7-position methyl ester positions the ester on the benzene ring, enabling unique reactivity in cross-coupling, Minisci-type C–H functionalization at C2/C4, and distinct biological target engagement. Delivers moderate ACE inhibition (IC50 = 40 nM) for hypertension SAR programs, NorA efflux pump inhibition (IC50 = 6.7 μM) for antimicrobial resistance research, and Class C β-lactamase inhibition (IC50 = 4.2 μM) as a fragment-based lead. Choose this regioisomer for differentiated IP and reproducible pharmacology.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 51552-68-2
Cat. No. B1590682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinoline-7-carboxylate
CAS51552-68-2
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3
InChIKeyZTZCGCCFJZVRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl quinoline-7-carboxylate (CAS 51552-68-2): A Strategic 7-Substituted Quinoline Building Block for Drug Discovery and Chemical Biology


Methyl quinoline-7-carboxylate (CAS 51552-68-2) is a heteroaromatic quinoline derivative characterized by a methyl ester substituent at the 7-position of the bicyclic core, with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol . As a member of the quinoline carboxylate family, it serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with documented inhibitory activity against angiotensin-converting enzyme (ACE) and bacterial efflux pumps, distinguishing it from isomeric quinoline carboxylates substituted at the 2-, 3-, 4-, 6-, or 8-positions [1].

Why Methyl quinoline-7-carboxylate (CAS 51552-68-2) Cannot Be Arbitrarily Replaced by Other Quinoline Carboxylate Isomers


Substitution among quinoline carboxylate positional isomers is not chemically or biologically equivalent due to significant differences in electron density distribution, steric accessibility, and molecular recognition patterns governed by the position of the ester moiety on the quinoline ring. For instance, the 7-carboxylate substitution pattern positions the ester group on the benzene ring of the quinoline core, distinct from the more common 2-, 3-, or 4-carboxylates located on the pyridine ring, leading to divergent reactivity in cross-coupling, nucleophilic aromatic substitution, and biological target engagement . These regioisomeric differences directly translate into varied inhibitory profiles against enzymes such as ACE and bacterial efflux pumps, making generic substitution without experimental validation a high-risk proposition for reproducible scientific outcomes [1].

Quantitative Differentiation of Methyl quinoline-7-carboxylate (CAS 51552-68-2): A Comparative Evidence Guide for Procurement Decisions


ACE Inhibition: Methyl quinoline-7-carboxylate Demonstrates Moderate Potency Distinct from 2-Carboxylate Analogs

Methyl quinoline-7-carboxylate inhibits human angiotensin-converting enzyme (ACE) with an IC50 of 40 nM, a value that positions it as a moderately potent nonpeptide ACE inhibitor scaffold. While direct head-to-head comparison with other quinoline carboxylate positional isomers in the same assay is not available in the public domain, this activity profile is mechanistically linked to the 7-carboxylate substitution pattern, which facilitates favorable interactions with the ACE active site [1].

Angiotensin-converting enzyme inhibition Cardiovascular pharmacology Hypertension

Bacterial Efflux Pump Inhibition: Methyl quinoline-7-carboxylate Targets NorA with an IC50 of 6.7 μM

Methyl quinoline-7-carboxylate inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 6.70E+3 nM (6.7 μM), as measured by reduction in ethidium bromide (EtBr) efflux over 20 minutes of incubation [1]. This activity profile is distinct from many other quinoline carboxylate isomers that primarily exert antibacterial effects via DNA gyrase/topoisomerase IV inhibition rather than efflux pump modulation, suggesting a unique mechanism of action relevant to overcoming multidrug resistance.

Antimicrobial resistance Efflux pump inhibitor Staphylococcus aureus

β-Lactamase Inhibition: Class C β-Lactamase Inhibition with an IC50 of 4.2 μM

Methyl quinoline-7-carboxylate inhibits Class C β-lactamase from Enterobacter cloacae 908R with an IC50 of 4.20E+3 nM (4.2 μM) at a concentration of 0.8 μmol [1]. This activity, while modest, distinguishes the compound from many quinoline carboxylates that lack β-lactamase inhibitory properties. The 7-carboxylate substitution pattern may contribute to interactions with the β-lactamase active site that are not accessible to 2- or 4-carboxylate isomers commonly employed in antibacterial quinolone scaffolds.

β-Lactamase inhibitor Antibiotic adjuvant Enterobacter cloacae

Physicochemical Differentiation: LogP and Solubility Parameters Define Suitability for Different Assay Systems

Methyl quinoline-7-carboxylate exhibits a consensus LogP of 2.05 (range: 1.63–2.30 across five prediction methods) and an aqueous solubility of approximately 0.313–0.422 mg/mL (LogS ≈ -2.78 to -2.65), classifying it as soluble to moderately soluble . These values differ from other quinoline carboxylate isomers; for example, quinoline-2-carboxylic acid methyl ester (predicted LogP ≈ 1.5) is more hydrophilic, while quinoline-8-carboxylate (predicted LogP ≈ 2.5) is more lipophilic. This intermediate lipophilicity profile influences membrane permeability, protein binding, and suitability for specific biological assay conditions.

Lipophilicity Aqueous solubility ADME prediction

Synthetic Accessibility: Methyl quinoline-7-carboxylate Synthesis from 7-Trifluoromethylquinoline Proceeds with 87% Yield

Methyl quinoline-7-carboxylate can be synthesized from 7-trifluoromethylquinoline and methanol with a reported yield of approximately 87% . This synthetic route offers a practical advantage for in-house preparation when commercial supply is constrained or when isotopically labeled variants are required. In contrast, alternative routes starting from quinoline-7-carboxylic acid and methanol may yield different efficiencies depending on reaction conditions and activation strategies.

Synthetic methodology Building block procurement Yield optimization

Regioselective Reactivity: 7-Carboxylate Substitution Dictates Distinct Cross-Coupling Outcomes Compared to 2- and 8-Positional Isomers

The 7-carboxylate substitution pattern on the quinoline ring positions the ester group on the benzene ring rather than the pyridine ring, fundamentally altering its reactivity profile in transition metal-catalyzed transformations. Studies on related quinoline carboxylates demonstrate that 8-carboxylates undergo efficient Rh-catalyzed chelation-assisted C–O bond activation with phenylboronic acids to yield aryl ketones, whereas the 7-carboxylate position lacks the proximity to the heterocyclic nitrogen required for chelation-assisted reactivity, thereby favoring alternative reaction pathways such as Minisci-type radical additions at the C2 and C4 positions [1].

C–H activation Cross-coupling Regioselective synthesis

Optimal Research and Industrial Applications for Methyl quinoline-7-carboxylate (CAS 51552-68-2) Based on Quantitative Differentiation Evidence


Cardiovascular Drug Discovery: ACE Inhibitor Scaffold Development

Given its moderate ACE inhibitory activity (IC50 = 40 nM), methyl quinoline-7-carboxylate serves as a privileged starting scaffold for medicinal chemistry optimization in hypertension and heart failure programs. Researchers can leverage the 7-carboxylate substitution pattern to explore structure-activity relationships (SAR) distinct from the extensively patented 2-carboxylate quinoline series, potentially yielding novel nonpeptide ACE inhibitors with differentiated intellectual property positions [1].

Antimicrobial Resistance Research: Efflux Pump Inhibitor (EPI) Development

The NorA efflux pump inhibitory activity (IC50 = 6.7 μM) positions methyl quinoline-7-carboxylate as a validated chemical probe for investigating efflux-mediated multidrug resistance in Staphylococcus aureus. It can be employed as a tool compound to study NorA efflux pump pharmacology or as a lead scaffold for developing EPI adjuvants that restore efficacy of fluoroquinolone antibiotics against resistant strains [1].

Medicinal Chemistry: β-Lactamase Inhibitor Lead Identification

With demonstrated Class C β-lactamase inhibition (IC50 = 4.2 μM), methyl quinoline-7-carboxylate provides a starting point for fragment-based or structure-guided optimization toward novel β-lactamase inhibitors. This application is particularly relevant for combination therapies targeting Enterobacter cloacae and other Gram-negative pathogens expressing AmpC β-lactamases [1].

Synthetic Methodology Development: Regioselective C–H Functionalization Studies

The distinct reactivity profile of the 7-carboxylate substitution pattern, which precludes chelation-assisted C–O activation while permitting Minisci-type radical additions at C2 and C4, makes methyl quinoline-7-carboxylate a valuable model substrate for developing and benchmarking new regioselective C–H functionalization methodologies on heteroaromatic systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl quinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.